Cas no 2679935-16-9 (rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo2.2.1heptane)

rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo2.2.1heptane 化学的及び物理的性質
名前と識別子
-
- 2679935-16-9
- rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane
- EN300-28271767
- rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo2.2.1heptane
-
- インチ: 1S/C7H12BrN/c8-4-5-3-6-1-2-7(5)9-6/h5-7,9H,1-4H2/t5-,6-,7+/m0/s1
- InChIKey: NCIJWSSUSWEHLZ-LYFYHCNISA-N
- SMILES: BrC[C@@H]1C[C@@H]2CC[C@H]1N2
計算された属性
- 精确分子量: 189.01531g/mol
- 同位素质量: 189.01531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 12Ų
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo2.2.1heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271767-10.0g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 10g |
$6635.0 | 2023-05-24 | ||
Enamine | EN300-28271767-0.25g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 0.25g |
$972.0 | 2023-09-09 | ||
Enamine | EN300-28271767-1.0g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 1g |
$1543.0 | 2023-05-24 | ||
Enamine | EN300-28271767-10g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 10g |
$4545.0 | 2023-09-09 | ||
Enamine | EN300-28271767-0.05g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 0.05g |
$888.0 | 2023-09-09 | ||
Enamine | EN300-28271767-0.1g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 0.1g |
$930.0 | 2023-09-09 | ||
Enamine | EN300-28271767-5.0g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 5g |
$4475.0 | 2023-05-24 | ||
Enamine | EN300-28271767-0.5g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 0.5g |
$1014.0 | 2023-09-09 | ||
Enamine | EN300-28271767-2.5g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 2.5g |
$2071.0 | 2023-09-09 | ||
Enamine | EN300-28271767-5g |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane |
2679935-16-9 | 5g |
$3065.0 | 2023-09-09 |
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo2.2.1heptane 関連文献
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo2.2.1heptaneに関する追加情報
Professional Introduction to Rac-(1R,2R,4S)-2-(Bromomethyl)-7-Azabicyclo[2.2.1]Heptane (CAS No. 2679935-16-9)
Rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane (CAS No. 2679935-16-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate bicyclic structure and the presence of a bromomethyl substituent, exhibits unique chemical and pharmacological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular framework of this compound consists of a seven-membered azabicyclo[2.2.1]heptane core, which is a well-known scaffold in drug discovery due to its ability to mimic the conformational flexibility of natural products. The stereochemistry at the 1R, 2R, and 4S positions further enhances its potential as a chiral building block, allowing for the construction of enantiomerically pure derivatives with tailored biological activities.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from azabicycloalkane scaffolds. These compounds have shown promise in various pharmacological applications, including the treatment of neurological disorders, infectious diseases, and cancer. The bromomethyl group attached to the bicyclic system provides a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with distinct pharmacological profiles.
One of the most compelling aspects of Rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane is its utility in the development of protease inhibitors. Proteases play crucial roles in numerous biological processes, and their inhibition has been a major focus in drug discovery efforts. The bicyclic core of this compound can be designed to interact with specific protease active sites, while the bromomethyl group allows for covalent bond formation with key residues in the enzyme's active pocket. This dual functionality makes it an attractive candidate for generating potent and selective protease inhibitors.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that regulate cell signaling pathways and are frequently implicated in various diseases, particularly cancer. By leveraging the chiral center at the 4S position and the reactive bromomethyl group, researchers have been able to develop novel kinase inhibitors with improved selectivity and efficacy compared to existing therapeutic agents.
The pharmaceutical industry has also shown interest in this compound for its potential applications in central nervous system (CNS) drug development. The ability of azabicycloalkanes to cross the blood-brain barrier has made them valuable scaffolds for CNS-targeted therapies. Rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane can be modified to produce derivatives that interact with neurotransmitter receptors or ion channels, offering new opportunities for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthetic methodologies employed in the preparation of this compound have also been refined to ensure high yields and purity levels suitable for industrial-scale production. Advanced techniques such as asymmetric synthesis and transition metal-catalyzed reactions have been utilized to achieve optimal stereochemical outcomes. These advancements have not only improved the accessibility of Rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane but also paved the way for its widespread application in medicinal chemistry research.
In conclusion, Rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its potential applications in drug discovery span across multiple therapeutic areas, including protease inhibition, kinase inhibition, and CNS drug development. As research continues to uncover new synthetic strategies and pharmacological applications for this compound, it is poised to play an increasingly important role in the development of next-generation therapeutics.
2679935-16-9 (rac-(1R,2R,4S)-2-(bromomethyl)-7-azabicyclo2.2.1heptane) Related Products
- 1936638-61-7(Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate)
- 2138179-65-2(2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-)
- 2229354-12-3(tert-butyl 3-(but-3-yn-2-yl)piperidine-1-carboxylate)
- 1315366-68-7(2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione)
- 868-84-8(S,S'-Dimethyl dithiocarbonate)
- 1844853-98-0((2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid)
- 1784326-15-3(6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid)
- 60509-61-7(Butyl(pyridin-3-ylmethyl)amine dihydrochloride)
- 2034485-34-0(3-{[1-(1-methylpiperidine-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)




